1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile
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Overview
Description
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile is a heterocyclic compound that features a fused pyrazole and imidazole ring system
Preparation Methods
The synthesis of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile typically involves cyclocondensation reactions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions can vary, but often involve the use of solvents such as ethanol or acetic acid and catalysts like acetic acid functionalized imidazolium salts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazoloimidazole derivatives.
Scientific Research Applications
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyrazole ring but differ in their fusion pattern and substituent positions.
Imidazo[1,5-a]pyridines: These compounds share a similar imidazole ring system but differ in their overall structure and chemical properties.
Properties
CAS No. |
116248-19-2 |
---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
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